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Compound of Interest

(4-(Ethoxymethoxy)phenyl)boronic
Compound Name: d
aci

Cat. No.: B1418387

An In-depth Technical Guide to the Spectroscopic Characterization of (4-
(Ethoxymethoxy)phenyl)boronic acid

Introduction

(4-(Ethoxymethoxy)phenyl)boronic acid, registered under CAS Number 957062-54-3, is an
important building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling
reactions.[1] Its utility stems from the presence of a boronic acid moiety, a versatile functional
group for carbon-carbon bond formation, and an ethoxymethyl (EOM) ether, which serves as a
stable protecting group for the phenolic hydroxyl. The precise structural elucidation and purity
assessment of this reagent are paramount for its successful application in research and drug
development. This guide provides a comprehensive overview of the expected spectroscopic
signature of (4-(Ethoxymethoxy)phenyl)boronic acid using Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While a complete, published dataset for this specific molecule is not readily available in peer-
reviewed literature, this document synthesizes data from structurally similar compounds and
established spectroscopic principles to provide a robust, predictive analysis. The
methodologies and interpretations presented herein are designed to serve as a practical
reference for researchers in the field.

The molecular structure is as follows:
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Caption: Molecular Structure of (4-(Ethoxymethoxy)phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules
in solution. For (4-(Ethoxymethoxy)phenyl)boronic acid, both *H and 3C NMR are essential
for confirming the connectivity of the aromatic ring and the ethoxymethoxy group.

Experimental Protocol

A robust NMR analysis begins with careful sample preparation and selection of appropriate
instrumental parameters.

o Sample Preparation: Dissolve approximately 5-10 mg of (4-
(Ethoxymethoxy)phenyl)boronic acid in 0.6-0.7 mL of a deuterated solvent. Deuterated
dimethyl sulfoxide (DMSO-de) is a common choice for boronic acids due to its ability to
dissolve polar compounds and the presence of exchangeable protons from the B(OH)2
group.[2] Chloroform-d (CDCIs) can also be used.

e 1H NMR Acquisition:
o Instrument: 400 MHz NMR spectrometer.[3]
o Pulse Program: Standard single-pulse experiment.
o Number of Scans: 16-64 scans are typically sufficient.

o Referencing: The residual solvent peak (DMSO-ds at & ~2.50 ppm) serves as the internal
standard.[2]

e 13C NMR Acquisition:
o Instrument: 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).
o Pulse Program: Proton-decoupled pulse program to yield singlets for all carbon signals.

o Number of Scans: Due to the low natural abundance of 13C, 1024 or more scans are
required.[2]
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o Referencing: The solvent peak (DMSO-de at d ~39.52 ppm) is used as the internal
standard.[4]

Predicted *H NMR Spectral Data

The 'H NMR spectrum is expected to show distinct signals for the aromatic protons and the
aliphatic protons of the EOM group. The aromatic region will display a characteristic AA'BB'

system for the 1,4-disubstituted phenyl ring.
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Chemical Shift

Multiplicity Integration Assignment Causality
(3, ppm)

The boronic acid

group is electron-
H-2, H-6 (ortho ] ]
~7.7-7.8 Doublet (d) 2H withdrawing,
to B(OH)2) o
deshielding the

adjacent protons.

The oxygen of
the EOM group
is electron-

H-3, H-5 (ortho )

~7.0-7.1 Doublet (d) 2H donating,

to -OEOM) o
shielding these
protons relative

to H-2/H-6.

Protons of the
methylene bridge
between two
~5.3 Singlet (s) 2H -O-CHz-0O- oxygen atoms,
typically
appearing in this

region.

Methylene

protons adjacent

to an oxygen and
~3.7 Quartet (q) 2H -O-CH2-CHs

coupled to the

methyl group

protons.

Methyl protons
) coupled to the
~1.2 Triplet (t) 3H -CHz2-CHs ]
adjacent

methylene group.

~8.0 (broad) Singlet (s) 2H B(OH )2 The acidic
protons of the

boronic acid
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group are
exchangeable
and often appear
as a broad
singlet. This
peak may not be
observed in the
presence of D20.

Predicted *C NMR Spectral Data

The proton-decoupled 3C NMR spectrum will provide confirmation of all unique carbon
environments in the molecule.
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Chemical Shift (6, ppm)

Assignment

Causality

The carbon atom is directly

~160 C4 (ipso-carbon to -OEOM) attached to a highly
electronegative oxygen atom.
_ Aromatic carbons ortho to the
~137 C2, C6 (aromatic)

boronic acid group.

~130 (variable)

C1 (ipso-carbon to B(OH)2)

The chemical shift of the
carbon attached to boron can
be broad and is highly
dependent on solvent and

concentration.

Aromatic carbons ortho to the

~115 C3, C5 (aromatic) electron-donating -OEOM
group.
The acetal carbon is
~93 -O-CH3z-O- significantly deshielded by two
adjacent oxygen atoms.
Aliphatic carbon attached to
~65 -O-CH2-CHs
one oxygen atom.
Terminal aliphatic methyl
~15 -CH2-CHs

carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol

» Sample Preparation: Modern IR analysis is most conveniently performed using an

Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid

sample placed directly on the crystal.[2]
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e IR Spectrum Acquisition:

o Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR
accessory.[2]

o Spectral Range: 4000—400 cm~1,

o Resolution: 4 cm~1.

Interpretation of Key IR Absorptions

The IR spectrum of (4-(Ethoxymethoxy)phenyl)boronic acid is expected to be dominated by
strong absorptions from the O-H, C-H, B-O, and C-O bonds.
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Wavenumber
(cm™)

Vibration Type

Functional Group

Significance

3500-3200 (broad)

O-H stretch

B(OH)2

A very broad and
strong band
characteristic of the
hydrogen-bonded
hydroxyl groups of the
boronic acid.

3100-3000

C-H stretch

Aromatic C-H

Confirms the
presence of the

phenyl ring.

2980-2850

C-H stretch

Aliphatic C-H

Corresponds to the C-
H bonds in the
ethoxymethyl group.

~1605, ~1510

C=C stretch

Aromatic Ring

Characteristic
absorptions for a
substituted benzene

ring.

~1350 (strong)

B-O stretch

A strong,
characteristic
absorption confirming
the presence of the

boronic acid moiety.[5]

~1250, ~1080

C-O stretch

Ether (Ar-O, O-C-O)

Strong absorptions
corresponding to the
various C-O single
bonds of the

ethoxymethoxy ether

group.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. High-resolution mass spectrometry (HRMS) is crucial for confirming the

molecular formula.

Experimental Protocol

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as
methanol or acetonitrile to a concentration of approximately 1 pg/mL.

e Mass Spectrum Acquisition:
o Instrument: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).[5]

o lonization Mode: Electrospray ionization (ESI) is a soft ionization technique well-suited for
boronic acids. Both positive ([M+H]*) and negative ([M-H]~) ion modes should be tested.

The negative mode is often sensitive for boronic acids.[6]

o Mass Range: m/z 50-500.

Expected Mass Spectrum Data

The molecular formula of (4-(Ethoxymethoxy)phenyl)boronic acid is CoH13BOa.
o Calculated Monoisotopic Mass: 196.0856 Da.

In an HRMS experiment, the primary goal is to observe the pseudomolecular ion with high

mass accuracy.
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m/z (Daltons)

lon

lonization Mode

Significance

197.0934

[M+H]*

ESI Positive

Protonated molecule;
confirms the

molecular weight.

195.0777

[M-H]~

ESI Negative

Deprotonated
molecule; often a
highly stable and
abundant ion for

boronic acids.[6]

219.0755

[M+Na]*

ESI Positive

Sodium adduct;
commonly observed in
ESI-MS.

Plausible Fragmentation Pathway: Under ESI conditions, fragmentation can occur. A likely
fragmentation pathway involves the cleavage of the acetal C-O bond, which is relatively weak.

[CoH13BO4+H]*

m/z = 197.09

Click to download full resolution via product page

[C7H7BO2]*
m/z = 134.05

(Loss of CH3CH20CH20H)

Caption: A plausible fragmentation pathway for the protonated molecule in ESI-MS.

Workflow for Spectroscopic Analysis

The logical flow for a comprehensive characterization of (4-(Ethoxymethoxy)phenyl)boronic

acid integrates these techniques to build a complete structural picture.
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Synthesis & Purification
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(e.g., Recrystallization)

Spectroscopic Analysis

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
(*H, 3C) (ATR-FTIR) (ESI-HRMS)

Datanterpretation & Repgrting

Structure Confirmation
& Purity Assessment

Gata Archiving and Reportinga

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide outlines the expected spectroscopic characteristics of (4-
(Ethoxymethoxy)phenyl)boronic acid. By combining NMR for detailed structural connectivity,
IR for functional group identification, and HRMS for molecular formula confirmation,
researchers can confidently verify the identity, structure, and purity of this valuable synthetic
intermediate. The provided protocols and predicted data serve as a reliable baseline for the
analysis and quality control of this compound in a research or drug development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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